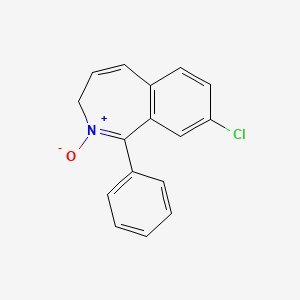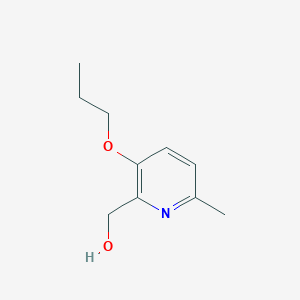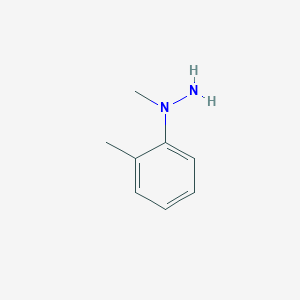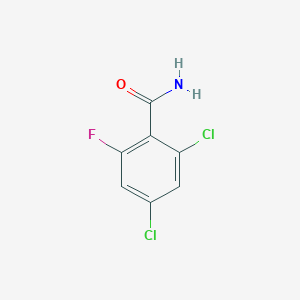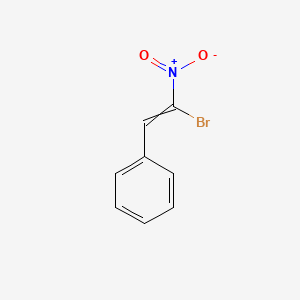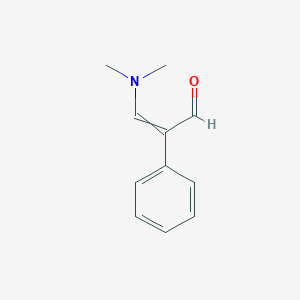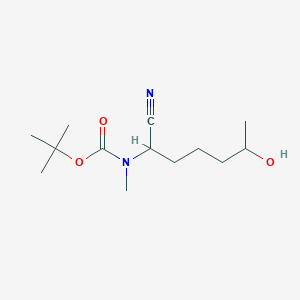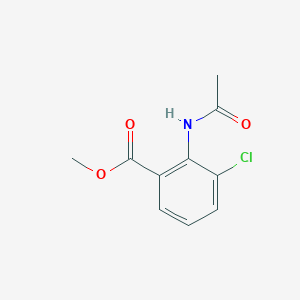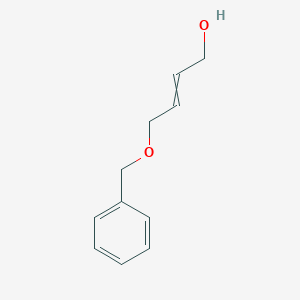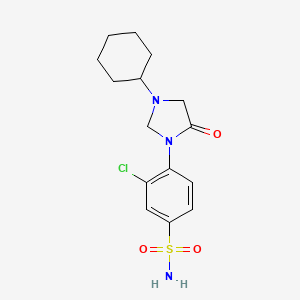
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chlorosulfamoylphenyl group and a cyclohexyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-chloro-4-sulfamoylphenyl)hydantoin: This compound shares a similar chlorosulfamoylphenyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Another related compound with a chlorosulfamoylphenyl group, but with an acetamide moiety.
Uniqueness
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the cyclohexyl group attached to the imidazolidinone ring
Properties
CAS No. |
53298-07-0 |
|---|---|
Molecular Formula |
C15H20ClN3O3S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-chloro-4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H2,17,21,22) |
InChI Key |
LDQZXOBSWYSJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
